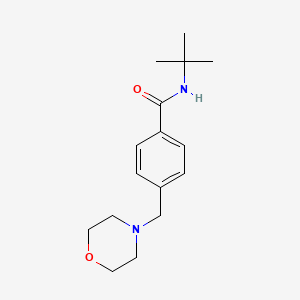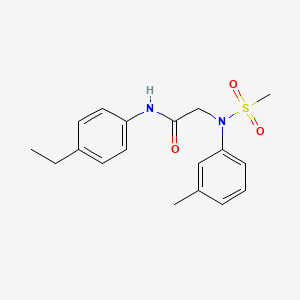
5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family and has been studied for its unique properties and potential benefits. In
作用機序
The mechanism of action of 5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act through various pathways. The compound has been shown to inhibit the growth of certain microorganisms by disrupting their cell membranes. It has also been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its anticancer and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may help protect against oxidative stress and certain diseases. It has also been shown to have anticancer properties, which may help inhibit the growth and spread of cancer cells. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy and inexpensive to synthesize. It also has a high potential for antimicrobial and anticancer applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications. Further research is needed to fully understand the advantages and limitations of this compound for lab experiments.
将来の方向性
There are several future directions for research on 5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. One direction is to further investigate its potential applications as an antimicrobial, anticancer, and antioxidant agent. Another direction is to explore its potential use as a corrosion inhibitor and its ability to inhibit certain enzymes and receptors. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Overall, this compound has shown great potential for various scientific research applications, and further studies are needed to fully understand its potential benefits.
合成法
The synthesis of 5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves the condensation of 4-phenyl-4H-1,2,4-triazole-3-thiol with 4-ethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain a pure form of the compound. This synthesis method has been studied and optimized for high yield and purity.
科学的研究の応用
5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has shown potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and antioxidant properties. The compound has also been investigated for its potential use as a corrosion inhibitor, as well as its ability to inhibit certain enzymes and receptors. Further research is needed to fully understand the potential applications of this compound.
特性
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-21-15-10-8-13(9-11-15)12-16-18-19-17(22)20(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLASEZYCGLQWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(2-methoxyphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5866485.png)
![5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide](/img/structure/B5866492.png)
![4-(4-fluorophenyl)-3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5866495.png)


![2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5866513.png)
![4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5866523.png)

![3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5866542.png)
![2,2,2-trifluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5866550.png)
![N-[4-(acetylamino)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5866551.png)


